2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of trifluoromethyl and tert-butyl groups further enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Incorporation of the trifluoromethyl group: This can be done via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the spirocyclic core provides structural rigidity. These features enable the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-3-oxo-N-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Contains a methyl group instead of a tert-butyl group, affecting its stability and reactivity.
Uniqueness
The presence of both the trifluoromethyl and tert-butyl groups in 2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide makes it unique compared to similar compounds. These groups enhance its chemical stability, biological activity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2/c1-23(2,3)17-9-7-16(8-10-17)20-21(33)31-24(30-20)11-13-32(14-12-24)22(34)29-19-6-4-5-18(15-19)25(26,27)28/h4-10,15H,11-14H2,1-3H3,(H,29,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSXRPNNHATOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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